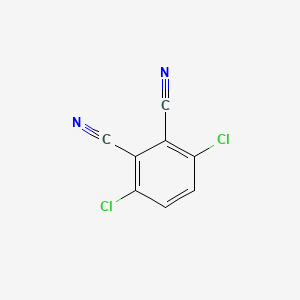
3,6-Dichlorophthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichlorophthalonitrile is an organic compound with the molecular formula C8H2Cl2N2. It is a derivative of phthalonitrile, characterized by the presence of two chlorine atoms at the 3 and 6 positions on the aromatic ring. This compound is primarily used as a precursor in the synthesis of phthalocyanines, which are important materials in various high-tech applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dichlorophthalonitrile can be synthesized through the condensation of alkylthiols onto this compound. This method is efficient and widely used in laboratory settings . Another approach involves the reaction of 3,6-bis(4′-methylphenylsulfonyloxy)phthalonitrile with various alkanethiols .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated precursors such as 1,2-dicyano-3,6-bis(toluenesulfonyl)benzene or its more active analog, 1,2-dicyano-3,6-bis(trifluorosulfonyl)benzene .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichlorophthalonitrile undergoes various chemical reactions, including nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles such as alkylthiols . This compound can also participate in cyclotetramerization reactions to form phthalocyanines .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkylthiols and bases such as potassium carbonate (K2CO3).
Cyclotetramerization: This reaction typically involves the use of metal salts like zinc acetate (Zn(OAc)2) or copper acetate (Cu(OAc)2) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Major Products: The major products formed from these reactions are phthalocyanines, which are valuable in various applications due to their unique optical and electronic properties .
Scientific Research Applications
3,6-Dichlorophthalonitrile is extensively used in scientific research, particularly in the synthesis of phthalocyanines. These compounds have significant applications in:
Mechanism of Action
The mechanism by which 3,6-dichlorophthalonitrile exerts its effects is primarily through its role as a precursor in the synthesis of phthalocyanines. These phthalocyanines interact with various molecular targets, including cellular membranes and proteins, leading to their applications in photodynamic therapy and as catalysts in chemical reactions .
Comparison with Similar Compounds
4,5-Dichlorophthalonitrile: Another dichlorinated derivative of phthalonitrile, differing in the position of chlorine atoms.
3,4,5,6-Tetrachlorophthalonitrile: A compound with four chlorine atoms on the aromatic ring, offering different reactivity and properties.
Uniqueness: 3,6-Dichlorophthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and the properties of the phthalocyanines derived from it. This makes it particularly valuable in applications requiring specific electronic and optical characteristics .
Properties
Molecular Formula |
C8H2Cl2N2 |
|---|---|
Molecular Weight |
197.02 g/mol |
IUPAC Name |
3,6-dichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H |
InChI Key |
RSKSHEHZUXLZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















